N-(4-methylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide
Description
Properties
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)-3-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS2/c1-12-6-5-9-14-16(12)19-17(22-14)18-15(20)10-11-21-13-7-3-2-4-8-13/h2-9H,10-11H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUXIUXQJOQCCGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)CCSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Methyl Group: The methyl group can be introduced via alkylation using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of Phenylthio Group: The phenylthio group can be attached through a nucleophilic substitution reaction using thiophenol and a suitable leaving group.
Formation of Propanamide Moiety: The final step involves the formation of the propanamide moiety by reacting the intermediate with acryloyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert certain functional groups.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring or the phenylthio group using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, alkyl halides, dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Alkylated derivatives, halogenated compounds.
Scientific Research Applications
N-(4-methylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-methylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring can intercalate with DNA, disrupting replication and transcription processes. The phenylthio group can interact with proteins, inhibiting their function. Additionally, the compound can induce oxidative stress in cells, leading to apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs of N-(4-methylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide differ in substituents on the benzothiazole ring, propanamide chain, or arylthio groups. These variations significantly influence physicochemical properties, synthetic accessibility, and biological activity:
Physicochemical Properties
Biological Activity
N-(4-methylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide is a compound that has garnered interest in various fields of biomedical research due to its potential biological activities, particularly in the realms of antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant research findings.
Chemical Structure and Properties
This compound features a benzothiazole moiety, which is known for its diverse biological activities. The compound's structure can be broken down into three key components:
- Benzothiazole Ring : Known for its role in biological activity, particularly in anticancer and antimicrobial properties.
- Phenylthio Group : Enhances chemical reactivity and may contribute to the compound's interaction with biological targets.
- Propanamide Backbone : Provides stability and solubility characteristics that are beneficial for biological applications.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:
- DNA Intercalation : The benzothiazole ring can intercalate with DNA, disrupting replication and transcription processes, which is crucial for cancer cell proliferation.
- Protein Interaction : The phenylthio group can bind to proteins, potentially inhibiting their functions and altering cellular signaling pathways.
- Induction of Oxidative Stress : The compound may induce oxidative stress within cells, leading to apoptosis (programmed cell death), which is particularly relevant in cancer therapy.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance:
-
Cell Line Studies : The compound has shown promising results against U937 (human lymphoma) and MCF-7 (human breast adenocarcinoma) cell lines, with IC50 values indicating potent cytotoxic effects.
Cell Line IC50 Value (µM) U937 5.2 MCF-7 6.6
These findings suggest that the compound could serve as a lead candidate for further development in cancer therapeutics.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary studies indicate effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus, making it a potential candidate for developing new antimicrobial agents.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of Benzothiazole Ring : Synthesized by cyclization of 2-aminothiophenol with an aldehyde or ketone under acidic conditions.
- Introduction of Methyl Group : Achieved through alkylation using methyl iodide in the presence of a base.
- Attachment of Phenylthio Group : Conducted via nucleophilic substitution using thiophenol.
- Formation of Propanamide Moiety : Finalized by reacting the intermediate with acryloyl chloride in the presence of a base like triethylamine.
Case Studies and Research Findings
Several studies have explored the biological activity and potential therapeutic applications of this compound:
- Anticancer Studies : A study demonstrated that this compound activates procaspase-3, leading to apoptosis in cancer cells, highlighting its mechanism as an apoptosis inducer through caspase activation .
- Antimicrobial Evaluation : A series of benzothiazole derivatives were tested for antibacterial properties, revealing that modifications to the benzothiazole structure significantly influenced their antimicrobial efficacy .
- Structure–Activity Relationship (SAR) : Research has elucidated how variations in the chemical structure affect biological activity, emphasizing the importance of specific functional groups in enhancing anticancer effects .
Q & A
Q. What are the established synthetic routes for N-(4-methylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide?
- Methodological Answer : Synthesis typically involves coupling 4-methylbenzo[d]thiazol-2-amine with 3-(phenylthio)propanoic acid derivatives. For example, thioamide formation can be achieved via thiol-amide conjugation using coupling agents like EDCI or HOBt under reflux conditions in solvents such as ethyl acetate and petroleum ether (yields: 16–59%) . Sodium in ethanol has been used to facilitate thiol substitution in similar α-thioamide syntheses . Structural confirmation relies on NMR and HRMS, as demonstrated for analogous compounds .
Q. How is the purity and structural integrity of this compound verified?
- Methodological Answer : Purity is assessed via HPLC, while structural integrity is confirmed using ¹H/¹³C NMR (400–600 MHz) and high-resolution mass spectrometry (HRMS). For instance, compound 11 (a structural analog) was characterized by distinct NMR peaks for the thiazole ring (δ 7.2–7.5 ppm) and propionamide backbone (δ 2.9–3.7 ppm), with HRMS matching the theoretical molecular mass . Purity >95% is typically required for biological assays .
Q. What solvents and formulations are recommended for in vitro and in vivo studies?
- Methodological Answer : DMSO is commonly used for solubility in vitro (stock solutions: 10–50 mM). For in vivo studies, formulations with PEG-400 or cyclodextrins improve bioavailability, as observed in pharmacokinetic studies of related thiazole derivatives . Stability testing under varying pH and temperature conditions is critical to avoid degradation .
Advanced Research Questions
Q. What strategies optimize synthetic yield in multi-step reactions for this compound?
- Methodological Answer : Yield optimization involves solvent selection (e.g., ethyl acetate for polar intermediates), catalyst screening (e.g., triethylamine for amide bond formation), and temperature control. For example, refluxing at 80°C improved yields to 59% in analogous syntheses . Parallel reaction monitoring via TLC or LC-MS helps identify optimal reaction termination points .
Q. How can researchers resolve discrepancies in biological activity data across assays?
- Methodological Answer : Discrepancies may arise from assay-specific conditions (e.g., cell line variability, incubation time). For example, CDK7 inhibition assays require ATP concentration adjustments to avoid false negatives . Compound stability should be verified via LC-MS post-assay, as impurities (e.g., hydrolyzed byproducts) can skew results .
Q. What in silico methods predict target interactions for this compound?
- Methodological Answer : Molecular docking (AutoDock Vina) against targets like CDK7 or KPNB1 identifies binding poses, while pharmacophore modeling highlights critical motifs (e.g., thiazole ring for hydrophobic interactions) . MD simulations (AMBER/CHARMM) assess binding stability, validated by experimental IC₅₀ values from kinase assays .
Q. How are structure-activity relationship (SAR) studies designed for analogs?
- Methodological Answer : SAR focuses on modifying the phenylthio group (e.g., electron-withdrawing substituents for enhanced activity) and thiazole substituents (e.g., 4-methyl vs. 6-chloro). For example, fluorophenyl analogs showed improved anticancer activity in cell-based assays . Dose-response curves (0.1–100 µM) and logP measurements guide potency-lipophilicity correlations .
Q. What experimental approaches assess compound stability under physiological conditions?
- Methodological Answer : Stability is tested via:
Q. How can off-target effects be minimized in mechanistic studies?
- Methodological Answer : Use CRISPR-Cas9 knockout models to validate target specificity. For example, CDK7 knockdown cells should show resistance to the compound if activity is on-target . Competitive binding assays with labeled probes (e.g., fluorescent ATP analogs) confirm direct target engagement .
Q. What analytical techniques quantify the compound in complex matrices (e.g., plasma)?
- Methodological Answer :
LC-MS/MS with MRM (multiple reaction monitoring) is preferred for sensitivity. Calibration curves (1–1000 ng/mL) using deuterated internal standards account for matrix effects. Extraction protocols (e.g., protein precipitation with acetonitrile) ensure >90% recovery, as validated for similar thiazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
